N,2-Diethylhexan-1-amine
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Overview
Description
N,2-Diethylhexan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound has a unique structure where the nitrogen atom is bonded to an ethyl group and a hexyl chain, making it a secondary amine. The compound’s chemical formula is C10H23N, and it is known for its applications in various fields, including organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,2-Diethylhexan-1-amine can be synthesized through several methods. One common approach is the reductive amination of 2-ethylhexan-1-one with diethylamine. This reaction typically involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors can also be employed to achieve higher yields and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N,2-Diethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides, nitriles.
Reduction: Primary amines, hydrocarbons.
Substitution: Alkylated amines, halogenated compounds.
Scientific Research Applications
N,2-Diethylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: this compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,2-Diethylhexan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic species. The compound’s effects are mediated through its ability to donate electron pairs, forming covalent bonds with other molecules. This property makes it valuable in catalysis and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylhexylamine: Similar structure but with both ethyl groups attached to the nitrogen.
2-Ethylhexan-1-amine: A primary amine with a similar carbon chain.
N,N-Diethyl-2-ethylhexan-1-amine: A tertiary amine with an additional ethyl group.
Uniqueness
N,2-Diethylhexan-1-amine is unique due to its specific arrangement of ethyl and hexyl groups around the nitrogen atom. This configuration imparts distinct chemical properties, such as its reactivity and solubility, making it suitable for specialized applications in synthesis and industrial processes.
Properties
CAS No. |
62927-22-4 |
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Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N,2-diethylhexan-1-amine |
InChI |
InChI=1S/C10H23N/c1-4-7-8-10(5-2)9-11-6-3/h10-11H,4-9H2,1-3H3 |
InChI Key |
IQGLRXQADKZNIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNCC |
Origin of Product |
United States |
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